4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Description
The compound 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a structurally complex molecule featuring:
- A dibenzo[b,e][1,4]diazepine core, a heterocyclic system with two benzene rings fused to a seven-membered ring containing two nitrogen atoms.
- Substituents: A 4-chlorophenyl group at position 2. A 4-methoxyphenyl group at position 11. A 1-hydroxy group and a 4-oxobutanoic acid side chain at position 10.
Properties
Molecular Formula |
C30H27ClN2O5 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
4-[9-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H27ClN2O5/c1-38-22-12-8-19(9-13-22)30-29-24(16-20(17-26(29)34)18-6-10-21(31)11-7-18)32-23-4-2-3-5-25(23)33(30)27(35)14-15-28(36)37/h2-13,20,30,32H,14-17H2,1H3,(H,36,37) |
InChI Key |
SHUORKRSIJZSML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzodiazepine core.
Introduction of the chlorophenyl and methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and methoxybenzene.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Formation of the oxobutanoic acid moiety: This step involves the reaction of the intermediate with butanoic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand the structure and function of these macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties can be leveraged to enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Analogs with Modified Aryl Substituents
Key Observations :
- Methoxy vs. Methyl : The 4-methoxyphenyl group (target) increases electron density compared to 4-methylphenyl (), influencing π-π stacking interactions .
- Side Chain Variations: The 4-oxobutanoic acid moiety enhances water solubility compared to ester or acetyl derivatives (e.g., ), critical for bioavailability .
Analogs with Modified Side Chains
Q & A
Q. What are the optimal synthetic routes for this compound, and how can experimental design improve yield and purity?
- Methodological Answer: Synthetic optimization should employ statistical Design of Experiments (DOE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, reducing trial-and-error experimentation . High-performance liquid chromatography (HPLC) with Chromolith® columns ( ) should validate purity.
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer: Use spectroscopic techniques :
- NMR to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., ketone, carboxylic acid).
- X-ray crystallography for absolute configuration determination.
Computational tools (e.g., density functional theory) can predict electronic properties, such as dipole moments and frontier molecular orbitals, which influence reactivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer: Adhere to hazard-specific guidelines :
Q. How can solubility and stability be assessed under varying pH and solvent conditions?
- Methodological Answer: Conduct solubility screening using biorelevant media (e.g., FaSSIF/FeSSIF) and HPLC-UV quantification. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS to identify degradation products .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental data (e.g., reaction yields) be resolved?
- Methodological Answer: Apply multi-fidelity modeling :
- Compare quantum mechanics/molecular mechanics (QM/MM) simulations with experimental kinetics.
- Use Bayesian inference to reconcile outliers by adjusting force field parameters or solvation models .
Feedback loops integrating experimental data into computational workflows can refine predictive accuracy .
Q. What strategies optimize catalytic efficiency in asymmetric synthesis of this compound?
- Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput robotic platforms. Machine learning (ML) models trained on enantiomeric excess (ee) datasets can identify catalyst-substrate relationships . In-situ monitoring (e.g., Raman spectroscopy) enables real-time adjustment of reaction conditions .
Q. How can researchers design robust process controls for scale-up synthesis?
- Methodological Answer: Implement Process Analytical Technology (PAT) :
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer: Employ multi-omics integration :
Q. How can AI-driven platforms accelerate polymorph screening and crystallization optimization?
- Methodological Answer: Use generative adversarial networks (GANs) to predict stable polymorphs from molecular descriptors. High-throughput crystallization trials (e.g., microbatch under oil) with automated image analysis (e.g., ML-based crystal morphology classification) .
Data Contradiction Analysis
Q. How should conflicting data on toxicity profiles (e.g., in vitro vs. in silico predictions) be addressed?
- Methodological Answer:
Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity).
Validate in silico predictions (e.g., QSAR models) with orthogonal assays (e.g., zebrafish embryo toxicity).
Cross-reference results with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to assess SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
